molecular formula C31H26N2O6 B1231352 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester

2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester

Cat. No. B1231352
M. Wt: 522.5 g/mol
InChI Key: QFLOJAMZLQXHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester is a cinnamate ester.

Scientific Research Applications

Vasodilation and Cardiovascular Effects

1,4-Dihydropyridine derivatives, closely related to the compound , have been extensively studied for their cardiovascular effects, particularly as vasodilators. These compounds exhibit potent vasodilation in cerebral and coronary vessels, significantly more effective than some reference drugs like papaverine and cinnarizine. For example, a study by Takenaka et al. (1976) highlights the efficacy of a similar 1,4-dihydropyridine derivative in vasodilation, particularly in cerebral and coronary vessels, with low toxicity and good gastrointestinal absorption (Takenaka, Usuda, Nomura, Maeno, & Sado, 1976).

Antihypertensive Properties

Several derivatives of 1,4-dihydropyridine, which are structurally related to the compound of interest, have been identified as antihypertensive agents. They function as coronary vessel dilators and exhibit significant antihypertensive activity. For instance, a study by Meyer et al. (1981) found that certain 1,4-dihydropyridine derivatives with non-identical ester functions show superior antihypertensive activity compared to symmetrically substituted derivatives (Meyer, Bossert, Wehinger, Stoepel, & Vater, 1981).

Selective Adenosine Receptor Antagonism

1,4-Dihydropyridine derivatives have also been explored for their potential as selective adenosine receptor antagonists. Research by Jiang et al. (1999) shows that certain racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives are highly selective antagonists for the A3 adenosine receptor. This characteristic could be useful in developing drugs targeting specific adenosine receptor subtypes (Jiang, Li, Jang, Chang, Melman, Moro, Ji, Lobkovsky, Clardy, & Jacobson, 1999).

properties

Molecular Formula

C31H26N2O6

Molecular Weight

522.5 g/mol

IUPAC Name

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3

InChI Key

QFLOJAMZLQXHFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester
Reactant of Route 2
Reactant of Route 2
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester
Reactant of Route 3
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester
Reactant of Route 4
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester
Reactant of Route 5
Reactant of Route 5
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester

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